molecular formula C11H11ClN2O2 B2426801 N-(1,2-Benzoxazol-3-ylmethyl)-2-chloropropanamide CAS No. 2411257-79-7

N-(1,2-Benzoxazol-3-ylmethyl)-2-chloropropanamide

Cat. No. B2426801
CAS RN: 2411257-79-7
M. Wt: 238.67
InChI Key: ZTIJBZLTEAYUQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(1,2-Benzoxazol-3-ylmethyl)prop-2-enamide” is C11H10N2O2. For a related compound, “1-(1,2-Benzoxazol-3-yl)-N-(2 H 3)methylmethanesulfonamide”, the molecular formula is C9H7D3N2O3S .


Physical And Chemical Properties Analysis

The molecular weight of “N-(1,2-Benzoxazol-3-ylmethyl)prop-2-enamide” is 202.213. For “1-(1,2-Benzoxazol-3-yl)-N-(2 H 3)methylmethanesulfonamide”, the molecular weight is 229.271 Da .

Future Directions

The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .

properties

IUPAC Name

N-(1,2-benzoxazol-3-ylmethyl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-7(12)11(15)13-6-9-8-4-2-3-5-10(8)16-14-9/h2-5,7H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIJBZLTEAYUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NOC2=CC=CC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-Benzoxazol-3-ylmethyl)-2-chloropropanamide

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